Home > Products > Screening Compounds P103861 > 4-nitro-2-phenyl-5-(1-pyrrolidinyl)-2H-1,2,3-triazole 1-oxide
4-nitro-2-phenyl-5-(1-pyrrolidinyl)-2H-1,2,3-triazole 1-oxide -

4-nitro-2-phenyl-5-(1-pyrrolidinyl)-2H-1,2,3-triazole 1-oxide

Catalog Number: EVT-4333686
CAS Number:
Molecular Formula: C12H13N5O3
Molecular Weight: 275.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

  • Compound Description: Venetoclax is a potent BCL-2 inhibitor used for treating various blood cancers. []

Venetoclax N-oxide (VNO)

  • Compound Description: VNO is an oxidative impurity of Venetoclax, formed during its oxidative stress degradation. It has a molecular weight similar to Venetoclax hydroxylamine impurity. []
  • Relevance: VNO is highly relevant to 4-nitro-2-phenyl-5-(1-pyrrolidinyl)-2H-1,2,3-triazole 1-oxide as it demonstrates the oxidation susceptibility of the piperazine nitrogen within a similar structural framework. This suggests that the target compound, bearing a nitrogen-containing heterocycle (pyrrolidine) and a nitro group, might also be prone to N-oxidation, forming an N-oxide analogous to VNO. []

Venetoclax hydroxylamine impurity (VHA)

  • Compound Description: VHA is another potential oxidative impurity of Venetoclax, formed through a Meisenheimer rearrangement of VNO. []
  • Relevance: While structurally different from the target compound, the formation of VHA from VNO through Meisenheimer rearrangement points to a possible degradation pathway for similar compounds. If 4-nitro-2-phenyl-5-(1-pyrrolidinyl)-2H-1,2,3-triazole 1-oxide undergoes N-oxidation, the resulting N-oxide could potentially undergo a similar rearrangement, highlighting the importance of studying such degradation pathways. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

  • Compound Description: M30 is a nitro reduction metabolite of venetoclax and a significant fecal metabolite in humans. []
  • Relevance: The presence of a nitro group in both M30 and the target compound, 4-nitro-2-phenyl-5-(1-pyrrolidinyl)-2H-1,2,3-triazole 1-oxide, suggests a possible common metabolic pathway. This indicates that the target compound may undergo a similar nitro reduction, potentially by gut bacteria, leading to the formation of an amino analog, highlighting a possible metabolic pathway for the target compound. []

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

  • Compound Description: M27 is a major metabolite of Venetoclax in humans, formed through a CYP3A4-mediated oxidation followed by cyclization. It is considered a disproportionate human metabolite. []
  • Relevance: Although structurally distinct from the target compound, the identification of M27 as a significant human metabolite of Venetoclax underscores the potential for complex metabolic transformations of compounds with related core structures. This highlights the need for comprehensive metabolic profiling of 4-nitro-2-phenyl-5-(1-pyrrolidinyl)-2H-1,2,3-triazole 1-oxide to identify potential metabolites. []

Properties

Product Name

4-nitro-2-phenyl-5-(1-pyrrolidinyl)-2H-1,2,3-triazole 1-oxide

IUPAC Name

4-nitro-1-oxido-2-phenyl-5-pyrrolidin-1-yltriazol-1-ium

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

InChI

InChI=1S/C12H13N5O3/c18-16-12(14-8-4-5-9-14)11(17(19)20)13-15(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

IDVFWSWPRWBZJN-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=[N+](N(N=C2[N+](=O)[O-])C3=CC=CC=C3)[O-]

Canonical SMILES

C1CCN(C1)C2=[N+](N(N=C2[N+](=O)[O-])C3=CC=CC=C3)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.